2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol
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Overview
Description
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is a chemical compound with the molecular formula C16H17NO4 and a molecular weight of 287.31. This compound is known for its multifunctional properties, making it valuable for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-amino-4-methoxyphenol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is used in diverse scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-4-methoxyphenol
- 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-5-methoxyphenol
- 2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methoxyphenol
Uniqueness
2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-12-7-8-13(15(9-12)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-10,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZIYLSZBKTUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C(=CC=C2)OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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